REACTION_SMILES
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[CH3:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[CH3:9][C:10]([CH3:11])([CH3:12])[OH:13].[OH:1][c:2]1[cH:3][cH:4][cH:5][c:6]([Cl:7])[cH:8]1.[P:20](=[O:21])([OH:22])([OH:23])[OH:24]>>[OH:1][c:2]1[cH:3][cH:4][c:5]([C:10]([CH3:9])([CH3:11])[CH3:12])[c:6]([Cl:7])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(O)(O)O
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Name
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Type
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product
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Smiles
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CC(C)(C)c1ccc(O)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |